![molecular formula C22H22N2O3S B2908602 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione CAS No. 1024448-55-2](/img/structure/B2908602.png)
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione
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Overview
Description
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione, also known as MTQ, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and by reducing oxidative stress in the brain.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is that the mechanism of action of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is not fully understood, which makes it difficult to interpret some of the results from studies.
Future Directions
There are several future directions for research on 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione. One area of research could be to further investigate the mechanism of action of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione and how it interacts with various enzymes and signaling pathways. Another area of research could be to study the potential of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Additionally, more studies could be conducted to investigate the safety and efficacy of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione in human clinical trials.
Conclusion
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. The synthesis method of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione involves a multi-step process, and it has been studied for its potential in cancer and neurodegenerative disorders. 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione, including investigating its mechanism of action and its potential as a therapeutic agent in other diseases.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then reacted with 2-bromo-1-phenylethane to form a substituted quinazoline. This quinazoline is then reduced to form the final product, 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has been studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Studies have shown that 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has anti-cancer properties and can induce apoptosis in cancer cells. 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(2-phenylethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-27-19-13-11-18(12-14-19)22-23-20-9-5-6-10-21(20)28(25,26)24(22)16-15-17-7-3-2-4-8-17/h2-14,22-23H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBGWNUNWNYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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